molecular formula C23H30N4O4S B2531904 Ethyl 2-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate CAS No. 899950-35-7

Ethyl 2-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate

Cat. No. B2531904
CAS RN: 899950-35-7
M. Wt: 458.58
InChI Key: GDTHLSRDMCZFKF-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . The presence of the dimethylaminoethyl group suggests that it might have some biological activity, possibly as a ligand for certain receptors or enzymes.

Scientific Research Applications

Synthesis and Biological Potential

  • Research has demonstrated the synthesis of new quinazoline derivatives with significant antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007). These studies involve complex chemical reactions to synthesize compounds that are then tested against various microbial strains.

Molecular Docking and Structure Analysis

  • Advanced studies have been conducted on the molecular docking and structure analysis of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, revealing its stability through hyperconjugative interactions and charge delocalization. These insights are crucial for understanding the interaction mechanisms of these compounds with biological targets, such as enzymes or receptors (El-Azab et al., 2016).

Antitumor Activity and QSAR Analysis

  • Amino-substituted quinazoline derivatives have been synthesized and evaluated for their in vitro antitumor and cardiotoxicity assays, revealing a strong dependence of potency on the position of substitution. This research underscores the therapeutic potential of such compounds against specific cancers while assessing their safety profile (Sami et al., 1995).

Polymer Chemistry Applications

  • The chemical versatility of similar quinazoline compounds extends to polymer chemistry, where they have been used in reactions with polymers for potential applications in materials science. Such research could lead to the development of new materials with unique properties (Nishikubo, Tōkairin, Torikai, & Iizawa, 1985).

Crystal Structure and Inhibitory Activity

  • Detailed crystal structure analysis of quinazoline derivatives provides insights into their potential as inhibitors for specific proteins, such as tyrosine kinases. Understanding the crystal structure aids in designing more effective and selective therapeutic agents (Riadi et al., 2021).

properties

IUPAC Name

ethyl 2-[[2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-4-31-22(29)16-9-5-7-11-18(16)24-20(28)15-32-21-17-10-6-8-12-19(17)27(23(30)25-21)14-13-26(2)3/h5,7,9,11H,4,6,8,10,12-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTHLSRDMCZFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate

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